molecular formula C16H18N2O2 B12688517 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate CAS No. 94166-79-7

3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate

Cat. No.: B12688517
CAS No.: 94166-79-7
M. Wt: 270.33 g/mol
InChI Key: HVZNNFVEMZLASN-UHFFFAOYSA-N
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Description

3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexyl ring and a tolyl group. This compound is used in various industrial applications, particularly in the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 2-isocyanatocyclohexylmethylamine with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ureas and carbamates.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming urethanes and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Ureas and carbamates.

    Reduction: Amines.

    Substitution: Urethanes and other derivatives.

Scientific Research Applications

3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, forming stable urethane and urea linkages. This reactivity is harnessed in various applications, including polymerization and surface modification.

Comparison with Similar Compounds

Similar Compounds

    Toluene diisocyanate: Known for its use in polyurethane production.

    Hexamethylene diisocyanate: Used in the manufacture of polyurethanes and coatings.

    Methylene diphenyl diisocyanate: Commonly used in the production of rigid polyurethane foams.

Uniqueness

3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its dual isocyanate functionality combined with a cyclohexyl and tolyl structure. This combination imparts specific reactivity and properties that are advantageous in certain applications, such as the production of specialized polymers and coatings.

Properties

CAS No.

94166-79-7

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylbenzene

InChI

InChI=1S/C16H18N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h4,6,8,14,16H,2-3,5,7,9H2,1H3

InChI Key

HVZNNFVEMZLASN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)CC2CCCCC2N=C=O

Origin of Product

United States

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